(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione
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Overview
Description
(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione typically involves multiple steps, including the formation of the furobenzofuran core and the subsequent attachment of the indole and bromine substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be explored for its therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a simpler structure but similar functional groups.
Bromomethyl methyl ether: Another compound with bromine and oxygen atoms, used in different chemical reactions.
Uniqueness
(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione is unique due to its complex structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C106H170Br2N2O6 |
---|---|
Molecular Weight |
1728.3 g/mol |
IUPAC Name |
(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione |
InChI |
InChI=1S/C106H170Br2N2O6/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-71-87(72-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)75-69-81-109-95-83-89(107)77-79-91(95)99(103(109)111)101-93-85-98-94(86-97(93)115-105(101)113)102(106(114)116-98)100-92-80-78-90(108)84-96(92)110(104(100)112)82-70-76-88(73-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)74-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h77-80,83-88H,5-76,81-82H2,1-4H3/b101-99+,102-100+ |
InChI Key |
GCZLSOFPFRLTLR-DAEVWIKXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=CC5=C(C=C4OC3=O)/C(=C\6/C7=C(C=C(C=C7)Br)N(C6=O)CCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC)/C(=O)O5)/C1=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)C(=C3C4=CC5=C(C=C4OC3=O)C(=C6C7=C(C=C(C=C7)Br)N(C6=O)CCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC)C(=O)O5)C1=O |
Origin of Product |
United States |
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